3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol
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Overview
Description
3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol is a synthetic organic compound characterized by the presence of bromine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol typically involves the condensation of 3,4-dibromo-6-methoxy-2-hydroxybenzaldehyde with 4-iodoaniline under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-2-[(E)-[(4-bromophenyl)imino]methyl]-6-methoxyphenol
- 3,4-Dibromo-2-[(E)-[(4-chlorophenyl)imino]methyl]-6-methoxyphenol
- 3,4-Dibromo-2-[(E)-[(4-fluorophenyl)imino]methyl]-6-methoxyphenol
Uniqueness
3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with bromine, chlorine, or fluorine atoms.
Properties
Molecular Formula |
C14H10Br2INO2 |
---|---|
Molecular Weight |
510.95 g/mol |
IUPAC Name |
3,4-dibromo-2-[(4-iodophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H10Br2INO2/c1-20-12-6-11(15)13(16)10(14(12)19)7-18-9-4-2-8(17)3-5-9/h2-7,19H,1H3 |
InChI Key |
RNRGXNSVCPPODD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=C(C=C2)I)Br)Br |
Origin of Product |
United States |
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